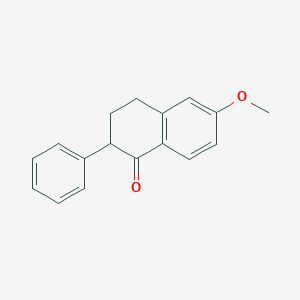

6-Methoxy-2-phenyl-tetralone

Descripción

Propiedades

IUPAC Name |

6-methoxy-2-phenyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-19-14-8-10-16-13(11-14)7-9-15(17(16)18)12-5-3-2-4-6-12/h2-6,8,10-11,15H,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTDIWNKASNIET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(CC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444447 | |

| Record name | 6-methoxy-2-phenyl-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1769-84-2 | |

| Record name | 6-methoxy-2-phenyl-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methoxy 2 Phenyl Tetralone

Established Synthetic Routes

Established methods for synthesizing 6-methoxy-2-phenyl-tetralone are well-documented in chemical literature, providing reliable, albeit sometimes challenging, approaches to obtaining this compound.

Grignard Reaction Approaches

A principal and direct method for the synthesis of this compound involves the use of a Grignard reagent. This approach is favored for its straightforward nature in introducing the phenyl group to the tetralone backbone.

The primary Grignard reaction approach involves the treatment of 6-methoxy-1-tetralone (B92454) with phenylmagnesium bromide. wikipedia.org In this reaction, the nucleophilic phenyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the tetralone. This is followed by the elimination of water from the resulting tertiary alcohol to yield 1-phenyl-3,4-dihydronaphthalene. Subsequent oxidation of this intermediate would be required to produce this compound, although the direct conversion is often challenging and can lead to a mixture of products. wikipedia.org

Optimizing the yield and purity of this compound through the Grignard reaction requires careful control of the reaction conditions. Industrial production methods often focus on these optimizations, which can result in yields ranging from 36% to 42%. Key parameters that are typically controlled include reaction temperature, the stoichiometry of the reactants, and the choice of solvent. For instance, tetrahydrofuran (B95107) is often preferred as a solvent because it effectively solvates the Grignard reagent, facilitating a homogeneous reaction mixture. orgsyn.org

Multi-step Synthetic Strategies

A common multi-step synthesis begins with the commercially available 6-methoxy-1-tetralone. medcraveonline.com This starting material is first converted into an olefin, specifically 6-methoxy-3,4-dihydronaphthalene. medcraveonline.com This transformation can be achieved with high efficiency, with reported yields around 94%, by reacting the tetralone with 2,4-pentanediol (B147393) in the presence of a catalytic amount of p-toluenesulphonic acid. medcraveonline.com

The subsequent step involves the epoxidation of the newly formed olefin. medcraveonline.com This is typically carried out using a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA), in a suitable solvent like dichloromethane. medcraveonline.comchemicalbook.com The resulting epoxide is often unstable and may not be isolated. medcraveonline.com

It is important to note that while this method is effective, it has drawbacks, including the use of potentially flammable and corrosive reagents and the instability of the epoxide intermediate, which necessitates careful temperature control.

While the goal is to synthesize this compound, it is important to first obtain its precursor, 6-methoxy-2-tetralone (B1345760). The synthesis of 6-methoxy-2-tetralone itself can be challenging and is a critical step. medcraveonline.com Several methods exist for its preparation, including the Birch reduction of 6-methoxy-2-naphthol (B1581671) and the oxidation of 6-methoxytetralin. orgsyn.org An improved and convenient method involves a reaction sequence starting from (4-methoxyphenyl)acetyl chloride and ethylene (B1197577) in the presence of anhydrous aluminum chloride, which produces 6-methoxy-2-tetralone in yields of 60-68%. orgsyn.org Once 6-methoxy-2-tetralone is obtained, the phenyl group can be introduced at the alpha position to the carbonyl group through various standard organic reactions to yield the final product, this compound.

Approaches involving 6-methoxy-3,4-dihydronaphthalenecarboxylic acid

One of the established routes for creating the 6-methoxy-tetralone scaffold involves the use of 6-methoxy-3,4-dihydronaphthalenecarboxylic acid. A notable method is the Curtius reaction, which has been historically used for the synthesis of 6-methoxy-β-tetralone, a close structural relative of the target compound. orgsyn.orgorgsyn.org This reaction involves the conversion of the carboxylic acid to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate, followed by hydrolysis to yield the corresponding amine and subsequent conversion to the ketone. While this pathway leads to the tetralone core, additional steps would be required to introduce the phenyl group at the second position to yield this compound.

Another approach begins with the more commercially available 6-methoxy-1-tetralone. medcraveonline.com This precursor can be converted into an olefin, 6-methoxy-3,4-dihydronaphthalene, in high yield (94%) using 2,4-pentanediol and a catalytic amount of p-toluenesulphonic acid. medcraveonline.com Subsequent epoxidation of this olefin with meta-chloroperbenzoic acid (m-CPBA) followed by acid-catalyzed cleavage of the resulting epoxide can yield 6-methoxy-2-tetralone. medcraveonline.comchemicalbook.com The introduction of the phenyl group would then be a subsequent synthetic step. The efficiency of the epoxide cleavage step is sensitive to reaction conditions, as detailed in the table below.

Table 1: Experimental Conditions for the Synthesis of 6-methoxy-2-tetralone from its Epoxide Intermediate medcraveonline.com

| Time of Heating | Amount of H₂SO₄ | Temperature | Yield |

| 1.5 hours | 1mL (15%) | 40–45°C | 12% |

| 2 hours | 2mL (15%) | 50–60°C | 18% |

| 3 hours | 3mL (25%) | 60–70°C | 20% |

| 3 hours | 3mL (10%) | Reflux | 39% |

Palladium-catalyzed Heck reaction in tetralone synthesis

The Palladium-catalyzed Heck reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, typically by coupling an unsaturated halide with an alkene in the presence of a base and a Palladium catalyst. organic-chemistry.orgmdpi.com This reaction is highly relevant for the synthesis of substituted olefins and has been explored for creating complex molecular scaffolds. beilstein-journals.org

In the context of tetralone synthesis, the Heck reaction can be envisioned as a method to introduce the aryl (phenyl) group onto a pre-existing tetralone precursor. For instance, an enol ether or enol acetate (B1210297) of 6-methoxy-1-tetralone could be coupled with a phenyl halide. Alternatively, a Heck reaction could be employed in a tandem or domino sequence to construct the bicyclic system itself. sioc-journal.cn The reaction is known for its high degree of stereoselectivity, typically favoring the trans product. organic-chemistry.org Modern protocols have expanded the scope of the Heck reaction to include a wide variety of substrates under milder conditions, sometimes even in aqueous media. mdpi.combeilstein-journals.org

Table 2: Example of Heck Coupling Reaction Conditions mdpi.com

| Component | Amount |

| Catalyst Precursor | Pd(OAc)₂ (1.0 mmol %) |

| Ligand Precursor | 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2 mmol %) |

| Substrates | Aryl bromide (1.0 mmol), Styrene (B11656) (1.5 mmol) |

| Base | K₂CO₃ (2 mmol) |

| Solvent | DMF/water |

| Temperature | 80 °C |

| Time | 4 h |

Advanced Synthetic Considerations

Modern synthetic chemistry offers more sophisticated strategies for constructing complex molecules like this compound, focusing on efficiency, selectivity, and novel reaction pathways.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a fundamental reaction in organic synthesis, often used for the reduction of unsaturated functional groups. In the synthesis of tetralones, it can be employed to reduce a naphthalene (B1677914) precursor. For example, a simple synthesis of 6-methoxy-α-tetralone can be achieved through the catalytic hydrogenation of α-naphthol. acs.orgorgsyn.org This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. The choice of catalyst, solvent, and reaction conditions (pressure, temperature) is crucial for achieving high selectivity and yield. For instance, the hydrogenation of aldehydes and ketones to alcohols can be accomplished using osmium complexes as catalysts under a hydrogen atmosphere. researchgate.net

Ring Expansion and Cyclization Strategies

Ring expansion and cyclization reactions represent an innovative approach to building the tetralone framework. These methods often start with smaller, strained ring systems and expand them to form the desired six-membered carbocycle fused to the aromatic ring.

One such strategy involves the metal-free ring expansion of cyclopropanols. nii.ac.jp In this method, a cyclopropanol (B106826) containing a pendant styrene moiety can undergo ring expansion via a proton-coupled electron transfer (PCET) process enabled by an organic photoredox catalyst. This generates an alkyl radical that cyclizes to form 1-tetralone (B52770) derivatives. nii.ac.jp Similarly, a mild electrochemical method has been developed for the regioselective ring expansion of cyclobutanols to prepare 1-tetralones. researchgate.net

Another advanced method is the tandem oxidative dearomatization-ring expansion (ODRE) reaction. This process can generate benzannulated medium-ring lactams directly from simpler bicyclic substrates, which can then be further modified. nih.gov The reaction is initiated by an oxidant like PhI(TFA)₂, leading to an intramolecular electrophilic substitution, followed by a rearomatization-driven C-C bond cleavage that expands the ring. nih.gov

Green Chemistry Approaches in Tetralone Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and avoiding hazardous substances. Several green approaches have been developed for tetralone synthesis.

One notable method is the direct synthesis of 4-aryl tetralones using visible light and molecular oxygen. rsc.orgrsc.org This reaction employs an organic acridinium (B8443388) dye as a photocatalyst, providing an environmentally friendly pathway that avoids the use of harsh metal salts and high temperatures. rsc.orgrsc.org The reaction proceeds by irradiating a solution of a styrene derivative and the catalyst in a solvent like acetonitrile (B52724) (CH₃CN) under an oxygen atmosphere. rsc.org

Another green strategy involves the use of reusable catalysts. For instance, a layered double hydroxide-hosted nickel complex has been shown to be an effective and reusable catalyst for the oxidation of tetralin to 1-tetralone at room temperature. scirp.org Microwave-assisted synthesis has also been applied to the intramolecular Friedel-Crafts acylation of 4-arylbutanoic acids to form 1-tetralones, offering good yields in short reaction times and allowing for catalyst reuse. ruc.dk A clean, single-stage synthesis of 2-tetralones has also been reported that avoids the use of thionyl chloride, aluminum trichloride, and chlorinated solvents by using trifluoroacetic anhydride (B1165640) (TFAA) and phosphoric acid. nih.gov

Table 3: Comparison of Green Synthesis Methods for Tetralones

| Method | Catalyst / Reagent | Key Features | Reference |

| Photocatalysis | Acridinium Dye / O₂ / Visible Light | Environmentally friendly, mild conditions, avoids metal salts. | rsc.orgrsc.org |

| Heterogeneous Catalysis | Layered Double Hydroxide-[Ni-salen] | Reusable catalyst, room temperature oxidation. | scirp.org |

| Microwave-Assisted Synthesis | Metal triflate in ionic liquid | Short reaction times, catalyst can be recovered and reused. | ruc.dk |

| Clean Acylation-Cycloalkylation | TFAA / Phosphoric Acid | Eliminates thionyl chloride and AlCl₃, higher atom efficiency. | nih.gov |

Industrial Scale Production and Optimization

The transition from laboratory-scale synthesis to industrial production requires consideration of factors such as cost of starting materials, scalability, safety, and process optimization to maximize yield and purity. For 6-methoxy-tetralone derivatives, several approaches have been considered for large-scale manufacturing.

A practical, large-scale synthesis of 6-methoxy-β-tetralone involves the Friedel-Crafts acylation of (4-methoxyphenyl)acetyl chloride with ethylene gas in the presence of a molar excess of aluminum chloride. orgsyn.org This method provides the product in good yields (60–68%) after distillation. orgsyn.org

For related compounds like 5-methoxy-2-tetralone, a synthetic route designed for industrial production has been patented. google.com This process starts with 3-methoxyphenylacetic acid, converts it to the acid chloride, and then proceeds through a series of reactions and purifications to yield the final product. The method emphasizes mild reaction conditions, readily available starting materials, and high yield and purity suitable for large-scale production. google.com The optimization of purification steps, such as recrystallization and salt formation, is critical for achieving the required quality for industrial applications. google.com

Process Optimization for Yield and Purity

Optimizing the synthesis of this compound is critical for improving both the yield and purity of the final product. Research efforts have focused on refining reaction conditions and exploring alternative reagents to overcome the limitations of existing methods.

The choice of reagents also plays a significant role in process optimization. Some synthetic routes involve flammable and corrosive substances like trimethylsilyl (B98337) cyanide and zinc iodide, which pose challenges for scalability. medcraveonline.com Alternative approaches aim to replace these hazardous materials with safer and more efficient options. For example, the use of boron trifluoride etherate for the cleavage of an epoxide intermediate has been investigated, yielding the tetralone in 36% yield. researchgate.net When sulfuric acid was used for the same step, the yield improved slightly to 39%, but this also led to the formation of other byproducts, making purification more difficult. researchgate.net

The table below summarizes the impact of different reagents and conditions on the yield of 6-methoxy-2-tetralone synthesis.

| Starting Material | Key Reagents/Conditions | Overall Yield (%) | Reference |

| 6-methoxy-1-tetralone | 2,4-pentanediol, p-TsOH; then MCPBA; then ethanolic H2SO4 | 36 | medcraveonline.com |

| 6-methoxy-1-tetralone | 2,4-pentanediol, p-TsOH; then MCPBA; then BF3.OEt2 | 36 | medcraveonline.comresearchgate.net |

Scalability of Synthetic Procedures

The scalability of synthetic procedures for this compound is a primary concern for industrial applications. Challenges in scaling up production often stem from the use of hazardous reagents, the instability of intermediates, and the need for stringent reaction conditions.

For example, the use of flammable substances like trimethylsilyl cyanide and corrosive reagents such as zinc iodide complicates the transition from laboratory-scale synthesis to large-scale industrial production. medcraveonline.com These materials require specialized handling and equipment to ensure safety and prevent accidents.

The instability of certain intermediates is another significant hurdle. Some intermediates in the synthesis of this compound require storage at low temperatures (0–6°C) to prevent degradation, which can be difficult and costly to maintain on an industrial scale.

Furthermore, reactions that require precise control over parameters like temperature and reaction time can be challenging to scale up. For instance, a process for a related compound, 5,6-methylenedioxy-1-tetralone, which involved a nitromethane (B149229) condensation, worked well on a small scale but encountered issues when scaled up, with increased amounts of starting material remaining at the end of the reaction. acs.org This highlights the importance of developing robust and reproducible synthetic methods that can be reliably implemented on a larger scale.

The table below outlines some of the key challenges associated with the scalability of this compound synthesis.

| Challenge | Description | Impact on Scalability | Reference |

| Hazardous Reagents | Use of flammable and corrosive materials like trimethylsilyl cyanide and zinc iodide. | Requires specialized equipment and handling procedures, increasing costs and safety risks. | medcraveonline.com |

| Intermediate Instability | Some intermediates are unstable at ambient temperatures and require cold storage. | Difficult and expensive to maintain low temperatures on an industrial scale. | |

| Stringent Reaction Conditions | Need for precise control over temperature and reaction time. | Can be difficult to reproduce on a large scale, leading to inconsistent yields and purity. | acs.org |

Quality Control in Industrial Production

Ensuring the quality and purity of this compound in an industrial setting requires a robust quality control (QC) system. This system typically involves a combination of analytical techniques to monitor the reaction progress, characterize the final product, and detect any impurities.

High-Performance Liquid Chromatography (HPLC) is a key analytical tool for assessing the purity of the final product. Purity thresholds are often set at ≥95% to meet industry standards.

In addition to final product testing, in-process controls are crucial for maintaining quality throughout the manufacturing process. This can include monitoring reaction parameters and analyzing intermediate products to ensure the reaction is proceeding as expected. For some related tetralone syntheses, techniques like Infrared (IR) spectroscopy or Gas Chromatography (GC) are used to track the disappearance of starting materials and the appearance of the desired product. orgsyn.org

The table below summarizes the key quality control parameters and analytical methods used in the industrial production of this compound.

| Parameter | Analytical Method | Purpose | Reference |

| Purity | High-Performance Liquid Chromatography (HPLC) | To quantify the amount of the desired compound and detect impurities. | |

| Structural Identity | Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the presence of key functional groups (carbonyl and methoxy). | |

| Structural Identity | Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the precise arrangement of atoms in the molecule. | |

| Physical Characterization | Melting Point Analysis | To confirm the physical properties of the compound. | |

| In-process Control | Infrared (IR) Spectroscopy or Gas Chromatography (GC) | To monitor the progress of the reaction. | orgsyn.org |

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a powerful technique for planning the synthesis of complex organic molecules like this compound. tgc.ac.in It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. tgc.ac.indokumen.pub

Disconnection Strategies for the Tetralone Scaffold

The tetralone scaffold is a key structural feature of this compound. Several disconnection strategies can be employed to simplify this part of the molecule. A common approach for carbocyclic rings like the tetralone system is to consider reactions that form six-membered rings, such as the Diels-Alder reaction, Robinson annulation, or intramolecular cyclizations. tgc.ac.in

One effective strategy for disconnecting the tetralone ring is through a Friedel-Crafts acylation reaction. This involves breaking the bond between the aromatic ring and the carbonyl group, leading to simpler precursors. For example, the synthesis of 6-methoxy-1-tetralone, a related compound, can be achieved through the intramolecular Friedel-Crafts cyclization of 4-(m-methoxyphenyl)butyric acid. tandfonline.comchemicalbook.com

Another approach involves the cleavage of a C-C bond within the six-membered ring. For instance, rhodium-catalyzed C-C bond activation has been used to selectively cleave bonds in cyclopentanone (B42830) systems to form tetralones, offering an alternative disconnection strategy. nih.gov

The table below outlines some of the disconnection strategies applicable to the tetralone scaffold.

| Disconnection Strategy | Key Reaction | Description | Reference |

| Friedel-Crafts Acylation | Intramolecular Cyclization | Disconnects the bond between the aromatic ring and the carbonyl group, leading to an open-chain precursor. | tandfonline.comchemicalbook.com |

| C-C Bond Activation | Rhodium-Catalyzed Cleavage | Selectively breaks a C-C bond within the alicyclic ring to form the tetralone. | nih.gov |

| Ring-Closing Reactions | Diels-Alder, Robinson Annulation | Forms the six-membered ring from acyclic or simpler cyclic precursors. | tgc.ac.in |

Identification of Key Synthons and Precursors

Based on the disconnection strategies, key synthons and their corresponding real-world precursors can be identified. A synthon is an idealized fragment resulting from a disconnection, which may not be a stable molecule itself. drugdesign.org

For this compound, a primary disconnection is breaking the bond between the phenyl group and the tetralone ring. This leads to a phenyl synthon and a tetralone enolate synthon. The corresponding synthetic equivalents would be a phenylating agent, such as a phenyl Grignard reagent (phenylmagnesium bromide), and 6-methoxy-2-tetralone.

Another disconnection strategy involves breaking the tetralone ring itself. A Friedel-Crafts disconnection of the related 6-methoxy-1-tetralone suggests 4-(m-methoxyphenyl)butyric acid as a key precursor. tandfonline.comchemicalbook.com This acid can then be cyclized to form the tetralone ring.

The synthesis of 6-methoxy-2-tetralone, a precursor in some routes, can be approached through various methods. One method starts with (4-methoxyphenyl)acetyl chloride and ethylene, which react in the presence of aluminum chloride. orgsyn.org Another approach begins with the more readily available 6-methoxy-1-tetralone, which is converted to an olefin and then to the desired 2-tetralone. medcraveonline.com

The table below lists key synthons and their corresponding precursors for the synthesis of this compound.

| Synthon | Precursor (Synthetic Equivalent) | Corresponding Disconnection | Reference |

| Phenyl Cation | Phenylmagnesium Bromide | Phenyl group at C-2 | |

| Tetralone Enolate | 6-Methoxy-2-tetralone | Phenyl group at C-2 | |

| Open-chain Acylium Ion | 4-(m-methoxyphenyl)butyric acid | Intramolecular Friedel-Crafts | tandfonline.comchemicalbook.com |

| (4-methoxyphenyl)acetyl Cation and Ethylene | (4-methoxyphenyl)acetyl chloride and Ethylene | Friedel-Crafts acylation/alkylation | orgsyn.org |

Functional Group Interconversions in Retrosynthesis

Functional Group Interconversion (FGI) is a crucial aspect of retrosynthetic analysis, allowing for the conversion of one functional group into another to facilitate a key disconnection or to prepare the molecule for a subsequent reaction. tgc.ac.instudylib.net

In the context of this compound synthesis, FGIs are often necessary to create the desired functionality at specific positions. For example, if the synthesis starts from 6-methoxy-1-tetralone, an FGI is required to move the ketone from the 1-position to the 2-position. This can be achieved by first converting the ketone at C-1 into a less reactive group, such as an alcohol, which can then be eliminated to form an alkene. Subsequent oxidation of the alkene at the C-2 position would then yield the desired 6-methoxy-2-tetralone. medcraveonline.com

Another example of FGI is the conversion of a carboxylic acid to an acid chloride. In the synthesis of 6-methoxy-2-tetralone from (4-methoxyphenyl)acetic acid, the acid is first converted to (4-methoxyphenyl)acetyl chloride to make it more reactive for the subsequent Friedel-Crafts reaction with ethylene. orgsyn.org

The table below provides examples of functional group interconversions relevant to the synthesis of this compound.

| Initial Functional Group | Target Functional Group | Reagents/Reaction Type | Purpose in Synthesis | Reference |

| Ketone (at C-1) | Ketone (at C-2) | Reduction, Elimination, Oxidation | To move the position of the ketone on the tetralone ring. | medcraveonline.com |

| Carboxylic Acid | Acid Chloride | Thionyl Chloride or Oxalyl Chloride | To activate the carboxyl group for a Friedel-Crafts reaction. | orgsyn.org |

| Alkene | Epoxide | m-Chloroperoxybenzoic acid (MCPBA) | To introduce an oxygen atom that can be converted to a ketone. | medcraveonline.com |

| Epoxide | Ketone | Acid-catalyzed rearrangement | To form the final ketone product. | medcraveonline.comresearchgate.net |

Chemical Reactivity and Transformations of 6 Methoxy 2 Phenyl Tetralone

Electrophilic and Nucleophilic Reactions

The reactivity of 6-Methoxy-2-phenyl-tetralone is dictated by its constituent functional groups. The ketone carbonyl is susceptible to nucleophilic attack, while the electron-rich methoxy-substituted benzene (B151609) ring and the adjacent α-methylene group are sites for electrophilic and nucleophilic reactions, respectively.

The tetralone scaffold can undergo oxidative transformations, although harsh conditions can lead to ring-opening or aromatization. The oxidation of the methylene (B1212753) groups within the alicyclic ring or cleavage of the ring itself can lead to the formation of new ketones or dicarboxylic acids. While specific studies on this compound are limited, the oxidation of related tetralone structures is well-documented. For instance, the oxidation of substituted phenyl tetralins, which are the reduced hydrocarbon analogs, can be achieved using chromium trioxide to yield the corresponding tetralone.

Common oxidizing agents employed for such transformations in related systems include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). These powerful oxidants can cleave the alicyclic ring under forcing conditions to yield carboxylic acid derivatives. A related reaction involves the oxidation of tetrahydronaphthalene precursors using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which typically results in the formation of α-tetralones through regioselective oxidation at the benzylic position.

| Reaction Type | Starting Material Class | Reagent(s) | Product Class | Reference |

| Oxidation | Substituted Phenyl Tetralin | Chromium Trioxide (CrO₃) | Phenyl Tetralone | |

| Oxidation | Tetralone Derivative | Potassium Permanganate (KMnO₄) | Carboxylic Acid |

The ketone functional group of this compound is readily reduced to form the corresponding secondary alcohol, 6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol. This transformation is a common and high-yielding reaction in synthetic organic chemistry.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used for this purpose. The reduction of the carbonyl in substituted 1-tetralones to the corresponding 1-tetralol using sodium borohydride proceeds efficiently, yielding racemic alcohols. This methodology is directly applicable to the 2-phenyl-tetralone derivative.

| Reaction Type | Substrate | Reagent | Product | Reference |

| Carbonyl Reduction | This compound | Sodium Borohydride (NaBH₄) | 6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol |

The methoxy (B1213986) and phenyl groups of the molecule offer further sites for chemical modification. The methoxy group can be cleaved to yield a phenol, and the phenyl ring can undergo various substitution reactions.

Methoxy Group: The ether linkage of the methoxy group can be cleaved under acidic conditions, a reaction known as demethylation, to produce the corresponding phenol, 6-Hydroxy-2-phenyl-tetralone. Reagents like boron trifluoride etherate have been shown to cleave methyl ethers in related steroidal and tetralone systems. researchgate.net The demethylation of 6-methoxy-1-tetralone (B92454) is a known route to 6-hydroxy-1-tetralone, indicating the feasibility of this transformation. chemicalbook.com

Phenyl and Tetralone Aromatic Rings: The aromatic rings are susceptible to electrophilic substitution reactions, such as halogenation. Bromination of 6-methoxy-1-tetralone, a closely related precursor, occurs readily. cdnsciencepub.com Similarly, the appended phenyl group can be modified. For example, in analogs like 6-Methoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one, the nitro group on the phenyl ring can be reduced to an amino group, which can then be further functionalized. Halogenation of the phenyl ring is also a viable transformation.

| Reaction Type | Functional Group | Reagent/Condition | Product Type | Reference |

| Demethylation | Methoxy | Boron Trifluoride Etherate | Phenol | researchgate.net |

| Halogenation | Aromatic Ring | Bromine (Br₂) / Lewis Acid | Bromo-substituted derivative | cdnsciencepub.com |

| Nitro Reduction | Nitrophenyl | H₂ / Pd/C | Aminophenyl derivative |

Derivatization Strategies

This compound is a valuable intermediate for the synthesis of more complex molecules, including diverse analogs and heterocyclic systems. These strategies often exploit the reactivity of the ketone and the adjacent α-carbon.

A variety of substituted tetralone analogues can be prepared from this compound and its precursors. One prominent method involves the aldol (B89426) condensation of 6-methoxy-2-tetralone (B1345760) with substituted benzaldehydes. This reaction yields (E)-2-(substituted benzylidene)-6-methoxy-tetralones. researchgate.net These intermediates can then be subjected to further reactions, such as reduction of the exocyclic double bond, to create a range of 2-benzyl-6-methoxy-tetralone derivatives. researchgate.net Another approach involves the synthesis of N-phenyl tetralones via a chalcone-based route, followed by cyclization. japsonline.com

| Strategy | Reactants | Key Reaction | Product Class | Reference |

| Aldol Condensation | 6-Methoxy-2-tetralone, Substituted Benzaldehyde | Base-catalyzed condensation | (E)-2-(substituted benzylidene)-6-methoxy-tetralones | researchgate.net |

| Chalcone (B49325) Route | 5-Acetyl-6-amino-1,3-benzodioxole, Aldehydes | Aromatic nucleophilic substitution, Acid-mediated cyclization | N-phenyl tetralones | japsonline.com |

The tetralone framework serves as a versatile scaffold for the construction of fused or spiro-heterocyclic systems. The ketone carbonyl and the adjacent reactive methylene group are key handles for these cyclization reactions.

For example, the condensation of 6-methoxy-2-tetralone with 3-hydroxypiperidine (B146073) yields an enamine intermediate. researchgate.net This enamine can be subsequently reduced and oxidized to generate tricyclic nitrogen-containing analogs, demonstrating the fusion of a piperidine (B6355638) ring system onto the tetralone core. researchgate.net Other established reactions on the general tetralone scaffold, which are applicable here, include the Pfitzinger reaction with isatin (B1672199) to form quinoline-based benzacridine derivatives and multicomponent reactions with aminotetrazoles to create fused four-membered heterocyclic rings. wikipedia.org Arylidene tetralones, derived from tetralones, are also key synthons for producing spiro-oxiranes, pyrazolines, and pyrimidines.

| Reactant 1 | Reactant 2 | Product Class | Reference |

| 6-Methoxy-2-tetralone | 3-Hydroxypiperidine | Tricyclic nitrogen-containing analogs | researchgate.net |

| 1-Tetralone (B52770) | Isatin | Benzacridine-5-carboxylic acid (Pfitzinger Reaction) | wikipedia.org |

| 1-Tetralone | 5-Aminotetrazole, Aromatic Aldehyde | Fused four-membered heterocycle | wikipedia.org |

Stereoselective Transformations and Chiral Derivatization

The creation of specific stereoisomers of a compound, known as stereoselective transformation, is a critical aspect of modern organic synthesis, particularly in the development of pharmaceuticals where the three-dimensional arrangement of atoms can significantly impact biological activity. In the context of this compound and related tetralones, stereoselectivity can be achieved through various synthetic strategies.

One common approach involves the use of chiral auxiliaries or catalysts to direct the formation of a desired stereoisomer. For instance, in reactions like the Strecker synthesis, a chiral amine can be used to introduce a specific stereochemistry at a new chiral center. nih.gov Although not specifically detailed for this compound in the provided results, this is a general and powerful method for achieving stereoselectivity in the synthesis of α-amino acids from ketones. nih.gov

Chiral derivatization is another important technique where a chiral molecule, known as a chiral derivatizing agent (CDA), is reacted with a mixture of enantiomers to form diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated using standard techniques like chromatography. wikipedia.org While specific examples of chiral derivatization of this compound were not found, this methodology is widely applied in analytical chemistry to determine the enantiomeric purity of chiral compounds. wikipedia.org A notable example of a CDA is Mosher's acid, which reacts with alcohols to form diastereomeric esters that can be distinguished by NMR spectroscopy. wikipedia.org

The stereochemistry of reactions involving tetralones can also be controlled by the substrate itself. For example, in substrate-controlled stereoselective aldol condensations, the existing stereocenters in the molecule can influence the stereochemical outcome of the reaction. mdpi.com

| Technique | Description | Application |

| Stereoselective Synthesis | A chemical reaction that preferentially results in one stereoisomer over others. | Creating specific enantiomers or diastereomers of a target molecule. |

| Chiral Derivatizing Agents (CDAs) | Chiral compounds that react with enantiomers to form diastereomers. wikipedia.org | Separating and analyzing enantiomers using techniques like chromatography and NMR. wikipedia.org |

| Substrate-Controlled Stereoselectivity | The stereochemistry of a reaction is determined by the existing chiral centers in the starting material. mdpi.com | Guiding the formation of new stereocenters in a predictable manner. |

Intermediate in Complex Organic Synthesis

This compound serves as a crucial building block in the synthesis of a wide array of complex organic molecules due to its inherent chemical functionalities. Its structure, featuring a tetralone core with methoxy and phenyl substitutions, provides a versatile scaffold for constructing intricate molecular architectures. cymitquimica.com

Role in the Synthesis of Steroidal Compounds

6-Methoxy-2-tetralone, a related compound, is a well-established starting material for the synthesis of numerous steroidal compounds. medcraveonline.com Steroids are a class of organic compounds with a characteristic four-ring structure and are vital in many biological processes. The tetralone core of 6-methoxy-2-tetralone provides a ready-made portion of the steroidal framework, making it an attractive precursor for their synthesis. For instance, it has been utilized in the synthesis of 7-methoxy-2-oxohydrophenanthrenes, which are key intermediates in the total synthesis of certain steroids. medcraveonline.com The reactivity of the ketone and the aromatic ring allows for the sequential addition of other rings and functional groups necessary to complete the steroidal structure. medcraveonline.com

Precursor for Natural Products and their Derivatives

The utility of this compound and its analogs extends to the synthesis of various natural products and their derivatives. orgsyn.org Natural products are a rich source of structurally diverse and biologically active compounds. 6-Methoxy-β-tetralone is considered a valuable intermediate for the synthesis of these complex molecules. orgsyn.org Its structural features can be found in or can be readily converted to the core structures of certain terpenoids. medcraveonline.com Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from isoprene. The synthesis of natural products often involves intricate multi-step sequences, and having a readily available and versatile intermediate like this compound can significantly streamline the process.

A specific example is the synthesis of natural (−)-Antrocin and its enantiomer, which utilized 6-methoxy-2-tetralone as a potential starting material in a patented strategy. mdpi.com

Building Block for Therapeutically Functional Compounds

The tetralone scaffold is a common feature in many compounds with therapeutic potential. Derivatives of this compound have been investigated for a range of biological activities. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines. Others have been explored for their potential neuroprotective effects.

Furthermore, derivatives such as 2-aminotetralins, which can be synthesized from 6-methoxy-2-tetralone, have exhibited antifungal properties. medcraveonline.com The ability to modify the structure of this compound at various positions allows for the fine-tuning of its biological activity, making it a valuable building block in medicinal chemistry for the development of new therapeutic agents. chemimpex.comnih.gov Studies have also focused on the inhibitory effects of tetralone derivatives on enzymes like macrophage migration inhibitory factor (MIF) tautomerase, suggesting potential applications in treating inflammatory diseases.

| Compound Class | Therapeutic Area | Reference |

| Steroidal Compounds | Various | medcraveonline.com |

| 2-Aminotetralin Derivatives | Antifungal | medcraveonline.com |

| Various Derivatives | Anticancer | |

| Various Derivatives | Neuroprotective | |

| Tetralone Derivatives | Anti-inflammatory |

Biological Activities and Medicinal Chemistry of 6 Methoxy 2 Phenyl Tetralone and Its Derivatives

Anticancer and Antineoplastic Activities

Derivatives of 6-Methoxy-2-phenyl-tetralone have demonstrated notable potential as anticancer and antineoplastic agents. Their biological effects have been observed across various cancer cell lines, and research has begun to uncover the mechanisms driving these activities.

Cytotoxic Effects on Cancer Cell Lines

A number of studies have highlighted the cytotoxic properties of this compound derivatives against a range of cancer cell lines. For instance, certain pyrimidine (B1678525) derivatives of 6-methoxy-1-tetralone (B92454) have shown inhibitory activity against the proliferation of several cancer cell lines, including colon adenocarcinoma (LoVo), doxorubicin-resistant colon adenocarcinoma (LoVo/DX), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), human leukemic lymphoblasts (CCRF-CEM), and human monocytic (THP-1) cells. encyclopedia.pubnih.gov

Notably, some dihydronaphthalene derivatives synthesized from 6-methoxy-1-tetralone exhibited potent cytotoxic activities against MCF-7 human breast adenocarcinoma cells, with some compounds showing greater potency than the reference drug Staurosporine. researchgate.net Similarly, chalcone (B49325) derivatives based on a tetralone structure have been shown to inhibit the growth of MCF-7 cell lines. researchgate.net The cytotoxic effects of these compounds are often dose-dependent. researchgate.net

Table 1: Cytotoxic Activity of this compound Derivatives

| Derivative Type | Cancer Cell Line(s) | Observed Effect | Reference |

| Pyrimidine derivatives | LoVo, LoVo/DX, MCF-7, A549, HeLa, CCRF-CEM, THP-1 | Inhibition of proliferation | encyclopedia.pubnih.gov |

| Dihydronaphthalene derivatives | MCF-7 | Potent cytotoxic activity | researchgate.net |

| Chalcone derivatives | MCF-7 | Inhibition of cell growth | researchgate.net |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) | C-33A, HeLa, SiHa | Antiproliferative activity | nih.gov |

Antineoplastic Properties of Derivatives

The antineoplastic properties of this compound derivatives extend beyond simple cytotoxicity. Research indicates that these compounds can interfere with specific cellular processes that are crucial for tumor growth and survival. For example, some pyrimidine derivatives have been found to induce apoptosis in lung cancer (A549) and leukemia (CCRF-CEM) cells. encyclopedia.pubnih.gov In some cases, the induction of apoptosis was significantly higher than that observed with the standard drug doxorubicin. encyclopedia.pubnih.gov

Furthermore, studies on 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), a natural product, have shown that it can cause DNA damage and cell cycle arrest in the G0/G1 phase in human cervical cancer cell lines. nih.gov This indicates a multi-faceted approach by which these compounds can combat cancer cell proliferation. The antineoplastic effects are often linked to the specific chemical structure of the derivatives, with different substitutions influencing their activity. irjponline.org

Mechanisms of Action in Anticancer Contexts

The anticancer activities of this compound derivatives are attributed to several underlying mechanisms. One of the key proposed mechanisms is the inhibition of topoisomerase IIα, an enzyme crucial for DNA replication and cell division. encyclopedia.pub Molecular docking studies have suggested that these compounds can bind to this enzyme. encyclopedia.pubnih.gov

Another significant mechanism involves the induction of apoptosis, or programmed cell death. encyclopedia.pubnih.gov This is often accompanied by cell cycle arrest at different phases, preventing cancer cells from multiplying. nih.gov For example, some derivatives have been observed to cause an increase in the number of cells in the G1 phase and a decrease in the S (synthesis) phase. encyclopedia.pub The ability of these compounds to induce DNA damage further contributes to their anticancer effects. nih.gov

Anti-inflammatory and Immunomodulatory Effects

In addition to their anticancer properties, this compound and its derivatives have demonstrated significant anti-inflammatory and immunomodulatory activities. chemimpex.com These effects are primarily mediated through the inhibition of key inflammatory pathways and the modulation of immune cell functions.

Inhibition of Inflammatory Pathways

Derivatives of tetralones have shown the ability to inhibit important inflammatory pathways. A key target is the macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine. nih.gov Certain tetralone derivatives have been found to be effective inhibitors of MIF's tautomerase activity. nih.gov The inhibition of MIF can, in turn, regulate inflammatory responses, suggesting a potential therapeutic application in systemic inflammatory diseases.

Furthermore, these compounds can modulate the nuclear factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation. nih.gov Inhibition of NF-κB activation has been observed with some tetralone derivatives. nih.gov Chalcone derivatives, which share structural similarities, are also known to modulate the NF-κB pathway. ljmu.ac.uk

Modulation of Macrophage Activation and Cytokine Production

The immunomodulatory effects of this compound derivatives are evident in their ability to modulate macrophage activation and the production of inflammatory cytokines. Macrophages are key players in the inflammatory process, and their prolonged activation can contribute to chronic inflammatory conditions. researchgate.net

Studies have shown that certain tetralone derivatives can reduce inflammatory macrophage activation. nih.gov This includes the marked inhibition of reactive oxygen species (ROS) and nitrite (B80452) production. nih.gov Furthermore, these compounds have been found to decrease the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and the chemokine CCL2 in activated macrophages. nih.gov This modulation of cytokine production is a critical aspect of their anti-inflammatory potential.

Neuroprotective and Neurological Applications

The tetralone scaffold, including this compound, has been identified as a promising structure for the development of treatments for neurological disorders.

Enhancement of Neuronal Function

Studies suggest that this compound and its derivatives may enhance neuronal function, offering potential benefits in the management of neurodegenerative conditions. The neuroprotective effects are partly attributed to the compound's ability to activate the Nrf2/ARE pathway, which is crucial for protecting neurons from excitotoxicity. nih.gov For instance, naphthazarin, a related compound, has been shown to protect neurons against glutamate-induced death by activating this pathway. nih.gov

Potential in Neurodegenerative Conditions

The structural framework of this compound is considered a valuable starting point for creating therapies for neurodegenerative diseases such as Parkinson's and Alzheimer's disease. lookchem.comgoogle.com Some α, β-unsaturated carbonyl-based tetralone derivatives have been investigated as multifunctional agents for treating such neurological disorders. researchgate.net The antidepressant and anti-Alzheimer's potential of these compounds is linked to their ability to inhibit acetylcholinesterase. researchgate.net

Selective Activity Related to Specific Brain Receptors

Derivatives of tetralone have demonstrated selective binding to various brain receptors, indicating their potential for targeted therapies. For example, certain 2-benzylidene-1-tetralone (B1234382) derivatives have shown affinity for adenosine (B11128) A1 and A2A receptors, which are implicated in neurodegenerative disorders. researchgate.net Specifically, hydroxyl substitutions at certain positions on the tetralone ring can enhance the affinity for these receptors. researchgate.net Additionally, some tetralone-based amines are being explored as monoamine reuptake inhibitors, targeting transporters for dopamine (B1211576) and norepinephrine, which could be beneficial in treating conditions like depression and Parkinson's disease. google.com The interaction of these compounds with serotonin (B10506) receptors, such as the 5-HT1A and 5-HT7 receptors, is also an area of active research for the treatment of central nervous system disorders. nih.govjneurosci.org

Antioxidant Properties

The antioxidant capabilities of this compound and its derivatives contribute to their potential therapeutic effects.

Scavenging of Free Radicals

Research has indicated that this compound exhibits antioxidant activity by scavenging free radicals, which helps in protecting cells from oxidative stress. This free-radical-scavenging ability is a common feature among phenolic compounds, which include many tetralone derivatives. ljmu.ac.uknih.gov The antioxidant mechanism often involves the donation of a hydrogen atom to neutralize free radicals. nih.gov The introduction of an amino group into the 1-tetralone (B52770) structure has been shown to significantly increase the inhibitory potency against reactive oxygen species (ROS) production in macrophages. researchgate.net

Contribution to Cellular Protection Against Oxidative Stress

Research indicates that this compound and its derivatives possess antioxidant properties, which are vital for protecting cells from oxidative stress. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the development of various diseases. The antioxidant mechanism of these compounds involves neutralizing free radicals, thereby preventing cellular damage. Preliminary studies have also suggested that these compounds may have neuroprotective effects by mitigating oxidative stress and inflammation in neural tissues. For instance, certain 6-methoxy-1-tetralone derivatives have shown significant neuroprotection against hydrogen peroxide (H2O2)-induced cell death in PC12 cells, a cell line commonly used in neurological research. researchgate.net This protection against oxidative stress highlights the potential of these compounds in managing conditions where cellular damage is a key component. researchgate.net

Antiviral and Antifungal Properties

Antiviral Activity of Derivatives

Derivatives of this compound have shown potential as antiviral agents. researchgate.netresearchgate.net Specifically, analogs of 6-methoxy-2-phenyl-3,4-dihydronaphthalen-1(2H)-one (DHN) have demonstrated antiviral properties. The structural features of these tetralone derivatives are believed to contribute to their ability to interfere with viral replication or entry into host cells. Further research is needed to fully elucidate the specific mechanisms of their antiviral action and to explore their efficacy against a broader range of viruses.

Antifungal Activities of 2-Aminotetralin Derivatives

Novel 2-aminotetralin derivatives, which can be synthesized from tetralone precursors, have emerged as potent antifungal agents. acs.orgnih.gov These compounds have been designed to mimic the structure of other effective antifungal agents and have shown significant in vitro activity against a variety of human fungal pathogens. acs.orgnih.gov

In one study, several 2-aminotetralin derivatives, including compounds 10a , 12a , 12c , 13b , and 13d , were found to be more potent than the commonly used antifungal drug fluconazole (B54011) against seven different fungal strains. acs.orgnih.gov Notably, compound 10b (2-Amino-Nonyl-6-Methoxyl-Tetralin Muriate) exhibited particularly strong antifungal activity, especially against fluconazole-resistant strains of Candida albicans. acs.orgnih.govnih.gov The in vitro antifungal activities of these compounds are often evaluated by determining their Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism. acs.orgnih.gov

The proposed mechanism of action for some of these compounds involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. acs.orgnih.govacs.org By disrupting ergosterol synthesis, these compounds compromise the integrity of the fungal cell membrane, leading to growth inhibition. acs.org

Table 1: In Vitro Antifungal Activity (MIC in μg/mL) of Selected 2-Aminotetralin Derivatives

| Compound | C. albicans | C. parapsilosis | C. neoformans | A. fumigatus | T. rubrum | F. compacta | M. gypseum |

| 10a | 0.5 | 0.25 | 1 | 2 | 0.125 | 0.5 | 0.25 |

| 10b | 0.125 | 0.063 | 0.5 | 1 | 0.063 | 0.25 | 0.125 |

| 12a | 1 | 0.5 | 2 | 4 | 0.25 | 1 | 0.5 |

| 12c | 0.5 | 0.25 | 1 | 2 | 0.125 | 0.5 | 0.25 |

| 13b | 2 | 1 | 4 | 8 | 0.5 | 2 | 1 |

| 13d | 1 | 0.5 | 2 | 4 | 0.25 | 1 | 0.5 |

| Fluconazole | 4 | 2 | 8 | 16 | 1 | 4 | 2 |

Enzyme Inhibition and Modulation

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition

Derivatives of tetralone have been identified as inhibitors of the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF). nih.gov MIF is a pro-inflammatory cytokine that plays a crucial role in the immune response. nih.govnih.govingentaconnect.com The tautomerase activity of MIF is linked to its pro-inflammatory functions, and inhibiting this activity is a potential therapeutic strategy for inflammatory diseases. nih.govnih.gov

Studies have shown that certain E-2-arylmethylene-1-tetralones can bind to the active site of MIF and inhibit its tautomeric functions. nih.gov This inhibition can lead to a reduction in inflammatory macrophage activation, including decreased production of reactive oxygen species (ROS), nitrite, and pro-inflammatory cytokines like TNF-α, IL-6, and CCL-2. nih.gov The search for potent MIF tautomerase inhibitors has led to the exploration of various chemical scaffolds, including those related to tetralones. nih.govingentaconnect.com

Cholinesterase Inhibition Studies

Derivatives of 6-methoxy-1-tetralone have been investigated for their potential as cholinesterase inhibitors, which are a class of drugs used to treat Alzheimer's disease. researchgate.netresearchgate.net Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that break down the neurotransmitter acetylcholine (B1216132). mdpi.com Inhibiting these enzymes increases the levels of acetylcholine in the brain, which is beneficial for cognitive function.

A series of 6-methoxy-1-tetralone derivatives bearing an N-arylpyridinium moiety were synthesized and evaluated for their inhibitory activity against AChE and BChE. researchgate.net Several of these compounds demonstrated significant inhibitory potency. For example, compounds 5a and 5d showed IC50 values for AChE inhibition of 0.025 μM and for BChE inhibition of 0.716 μM, which are comparable to the reference drug donepezil. researchgate.net

Kinetic and molecular docking studies have suggested that these derivatives can act as mixed-type and dual-binding inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. researchgate.net

Table 2: Cholinesterase Inhibitory Activity (IC50 in μM) of Selected 6-Methoxy-1-tetralone Derivatives

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

| 5a | 0.025 | 0.716 |

| 5d | Not specified in abstract | Not specified in abstract |

| Donepezil | 0.029 | 0.948 |

This table is based on the data presented in the cited research for compounds 5a and donepezil. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For the this compound scaffold, these studies involve systematically modifying different parts of the molecule—namely the tetralone core, the methoxy (B1213986) group, and the phenyl group—to observe the resulting changes in biological effects. This knowledge is crucial for optimizing lead compounds into more potent and selective drug candidates. Research on tetralone derivatives has revealed key structural features that govern their activity as, for example, inhibitors of Macrophage Migration Inhibitory Factor (MIF) or as antimicrobial agents. tandfonline.comnih.govacs.org

The methoxy and phenyl groups are critical determinants of the biological profile of this compound derivatives. Their position, substitution, and orientation can significantly impact potency and selectivity.

The methoxy group on the fused benzene (B151609) ring of the tetralone core generally influences the electronic properties and metabolic stability of the molecule. In related series of compounds, such as 6-methoxy-2-arylquinolines, this group is a key feature in their design as P-glycoprotein inhibitors. nih.gov In studies on other tetralone derivatives, the presence and position of methoxy substituents on the aryl ring system have been shown to be important for activity. For instance, in a series of aryl tetralone analogs synthesized as potential antimitotic agents, compounds bearing a 3,4,5-trimethoxy phenyl moiety showed significant biological activity. researchgate.netzenodo.org This suggests that the electron-donating nature of the methoxy group can be beneficial for certain biological targets.

The phenyl group at the 2-position of the tetralone is a major site for modification to explore SAR. Studies on related E-2-arylmethylene-1-tetralones, which are α,β-unsaturated derivatives, have provided extensive SAR data. nih.gov The substitution pattern on this aryl ring dramatically affects the inhibitory activity against MIF tautomerase.

Key findings on the influence of the aryl group include:

Ortho-substitution: Substitution at the ortho position of the phenyl ring is generally favorable for activity. This is thought to facilitate a water-bridged interaction with key amino acid residues (like Proline-1) in the active site of the MIF enzyme. nih.gov

Heterocyclic replacements: Replacing the phenyl ring with a five-membered or six-membered heterocycle can enhance activity. For example, a 2-pyridyl analogue shows increased inhibitory effects compared to the phenyl ring. nih.gov This enhancement is also observed when a meta- or para-carbon of the phenyl ring is replaced by a nitrogen atom. nih.gov

Substituent effects: The nature of the substituent on the phenyl ring plays a crucial role. In studies of α-tetralones as antifungal agents, the type of R group on the phenyl unit influenced the minimum inhibitory concentration (MIC). acs.org For some aryl tetralone analogs with antioxidant properties, specific substitution patterns on the phenyl ring led to potent DPPH radical scavenging activity. zenodo.orghilarispublisher.com

The table below summarizes the structure-activity relationships for a series of E-2-arylmethylene-1-tetralone derivatives as MIF tautomerase inhibitors, illustrating the impact of modifying the aryl group.

| Compound | Aryl Group (C-ring) | IC₅₀ (µM) for MIF Ketonase Inhibition |

| 2 | Phenyl | 127 |

| 4 | 2'-Cl-phenyl | 29.8 |

| 5 | 3'-Cl-phenyl | 50.8 |

| 6 | 4'-Cl-phenyl | 49.3 |

| 11 | 2',6'-(Cl)₂-phenyl | 58.9 |

| 13 | 2',4'-(Cl)₂-phenyl | 16.9 |

| 19 | 2-pyridyl | 14.5 |

| 20 | 2-thienyl | 21.3 |

| 23 | 2-furyl | 25.1 |

This table is adapted from research on E-2-arylmethylene-1-tetralone derivatives, which are structurally related to the this compound scaffold. The data demonstrates the electronic and steric influence of the aryl group on biological activity. Data sourced from nih.gov.

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. Identifying the pharmacophore of a class of compounds is a key step in rational drug design. For tetralone derivatives, pharmacophore models have been developed based on potent inhibitors of specific targets like the enzyme Tankyrase 1. nih.gov

Based on SAR studies of tetralone derivatives, a general pharmacophore model can be proposed. nih.govnih.gov Key features often include:

Aromatic Rings: Both the fused benzene ring of the tetralone and the phenyl group at the 2-position typically engage in hydrophobic and aromatic (π-π stacking) interactions within the target's binding site. nih.gov

Hydrogen Bond Acceptors (HBA): The ketone oxygen of the tetralone ring is a crucial hydrogen bond acceptor. Modifications here, such as its removal or conversion to a different functional group, often lead to a significant loss of activity.

Hydrogen Bond Donors (HBD): While the parent scaffold lacks a strong donor, introducing hydroxyl or amine groups on the aryl ring or tetralone core can introduce HBD features that may enhance binding affinity.

Excluded Volumes: In structure-based pharmacophore modeling, regions of space that would cause steric clashes with the receptor are defined as excluded volumes, guiding the design of derivatives that fit optimally in the binding pocket. nih.gov

For MIF inhibitors based on the tetralone scaffold, the pharmacophore consists of two aromatic rings that interact with active site residues, with the tetralone ring being the preferred cyclic ketone structure. nih.gov

Rational drug design utilizes the knowledge of SAR and pharmacophore models to create new molecules with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. mdpi.comrsc.org This approach is a cornerstone of modern medicinal chemistry. mdpi.com

The design process for tetralone derivatives often involves several strategies:

Scaffold Hopping and Bioisosteric Replacement: The tetralone core can be replaced by other cyclic ketones or heterocyclic systems to explore new chemical space. For instance, replacing the phenyl group with bioisosteres like pyridyl or thienyl rings has proven effective in enhancing MIF inhibitory activity. nih.gov Similarly, tricyclic benzo[h]quinazolines and benzo[h]quinolines have been designed as bioisosteres of tetralone-based structures to generate novel antimicrobial agents. ekb.eg

Structure-Based Design: When the 3D structure of the biological target is known, computational tools like molecular docking can be used to predict how newly designed derivatives will bind. This allows for the design of compounds that make specific, optimized interactions with key residues in the active site. nih.gov For example, docking studies were used to explain the P-glycoprotein inhibitory activity of 6-methoxy-2-arylquinoline derivatives. nih.gov

Introduction of Conformational Constraints: Introducing rigid elements, such as cyclopropyl (B3062369) rings into flexible linkers, can lock the molecule into a bioactive conformation, potentially increasing affinity and improving metabolic stability. nih.gov

An example of rational design is the development of P-glycoprotein inhibitors based on a 6-methoxyquinoline (B18371) scaffold, which is analogous to the 6-methoxytetralone core. By evaluating a series of synthesized 6-methoxy-2-arylquinolines, researchers identified that adding a hydroxymethyl group at the 4-position of the quinoline (B57606) ring was key to inhibitory activity, leading to derivatives that were more potent than the reference drug verapamil. nih.gov This iterative process of design, synthesis, and testing is central to discovering novel therapeutic agents. mdpi.com

Computational and Theoretical Studies

Molecular Docking and Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a ligand, such as 6-Methoxy-2-phenyl-tetralone, and a protein's binding site.

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a well-studied receptor involved in pain perception and inflammation, making it a significant target for analgesic drug development. mdpi.com While direct molecular docking studies on this compound are not extensively detailed in the available literature, the tetralone scaffold is a known feature in compounds targeting TRPV1. For instance, nitro-substituted 5-methoxy-1-tetralones have been synthesized as precursors for TRPV1 antagonists. materialsciencejournal.org

A predictive docking study of this compound with the TRPV1 receptor would involve placing the molecule into the receptor's binding pocket computationally. The goal is to identify plausible binding poses and key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov For example, the vanillyl group of the potent TRPV1 agonist, resiniferatoxin, is known to interact with the Tyr555 residue in the binding pocket. mdpi.com A docking simulation would assess how the methoxy (B1213986) and phenyl groups of this compound orient themselves within this or other binding sites to form favorable interactions. mdpi.comnih.gov

Table 1: Illustrative Predicted Interactions from a Hypothetical Docking Study of this compound with TRPV1

| Interacting Residue of TRPV1 | Atom/Group on this compound | Type of Interaction |

| Tyrosine (e.g., Tyr511) | Phenyl group | π-π Stacking |

| Arginine (e.g., Arg557) | Carbonyl oxygen | Hydrogen Bond |

| Serine (e.g., Ser512) | Methoxy oxygen | Hydrogen Bond |

| Leucine/Isoleucine | Tetralone backbone | Hydrophobic Interaction |

Note: This table is illustrative, based on known interactions of similar compounds with the TRPV1 receptor, and represents the type of data generated from a molecular docking study.

Following molecular docking, the strength of the interaction, or binding affinity, can be estimated using scoring functions or more advanced methods like the Linear Interaction Energy (LIE) model. nih.govnih.gov Accurate prediction of binding affinity is a major challenge but is essential for ranking potential drug candidates before synthesis and in vitro testing. nih.govbiorxiv.org

These prediction methods calculate the free energy of binding, which quantifies the stability of the ligand-protein complex. nih.gov A lower binding free energy value typically indicates a more stable complex and higher affinity. For a set of related compounds, these predictions can help rank their potential efficacy. nih.gov Advanced deep learning frameworks are also being developed to improve the accuracy of binding affinity predictions by incorporating not only structural information but also biochemical knowledge. arxiv.org

Table 2: Example of Predicted Binding Affinity Data for Tetralone Derivatives

| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG, kcal/mol) | Predicted Inhibition Constant (Ki, µM) |

| Derivative A | -8.5 | -9.2 | 0.15 |

| Derivative B | -7.9 | -8.5 | 0.50 |

| This compound (Hypothetical) | -8.2 | -8.8 | 0.35 |

| Derivative C | -7.1 | -7.6 | 1.80 |

Note: This table presents hypothetical data to illustrate the output of binding affinity prediction studies. Actual values would require specific computational analysis.

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties and intrinsic reactivity of a molecule from first principles.

DFT calculations can determine the distribution of electrons within this compound, providing insights into its chemical reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the energy gap, is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity and a greater likelihood of intramolecular charge transfer. researchgate.net

Table 3: Theoretical Quantum Chemical Reactivity Descriptors for a Tetralone Derivative

| Parameter | Definition | Typical Value (eV) | Implication for Reactivity |

| HOMO Energy | Energy of the outermost electron-donating orbital | -6.16 | Propensity to donate electrons |

| LUMO Energy | Energy of the lowest electron-accepting orbital | 1.46 | Propensity to accept electrons |

| Energy Gap (ΔE) | LUMO Energy - HOMO Energy | 4.70 | Indicates chemical stability and bioactivity |

| Electronegativity (χ) | Tendency to attract electrons | 2.35 | Overall electron-attracting power |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.35 | Measure of stability |

| Electrophilicity Index (ω) | Propensity to accept electrons | 1.17 | Describes electrophilic nature |

Source: Data is illustrative, based on published calculations for similar heterocyclic compounds. researchgate.net

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be achieved through the rotation of single bonds. For this compound, the cyclohexenone ring of the tetralone structure is not planar and typically adopts an envelope or half-chair conformation. iucr.org The phenyl group attached at the second position also has rotational freedom.

Computational methods can calculate the energy of different conformations to identify the most stable, lowest-energy structure. Understanding the preferred conformation is vital as the three-dimensional shape of a molecule dictates how it fits into a receptor's binding site. Hirshfeld surface analysis can also be performed, typically on crystal structure data, to visualize and quantify the intermolecular interactions that stabilize the molecule in its solid state. iucr.org

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand in a binding site, molecular dynamics (MD) simulations offer a dynamic view. An MD simulation calculates the motion of atoms in the ligand-protein complex over time, typically on the nanosecond to microsecond scale. researchgate.netrsc.org

These simulations are used to assess the stability of the binding pose predicted by docking. researchgate.net If the ligand remains stably bound in its initial pose throughout the simulation, it lends confidence to the docking result. MD simulations reveal how the ligand and protein adapt to each other and can identify key amino acid residues that are consistently involved in the interaction. dntb.gov.ua For a chiral compound like this compound, which can exist as R and S enantiomers, separate MD simulations for each enantiomer can reveal if one forms a more stable complex with the biological target, potentially explaining differences in biological activity. researchgate.netdntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to the broader class of tetralone derivatives to elucidate the structural requirements for various biological activities. These studies on analogous compounds provide valuable insights into how the structural features of this compound might influence its potential biological effects.

The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By correlating variations in properties such as hydrophobicity, electronics, and sterics with changes in biological response, QSAR models can be developed to predict the activity of new, unsynthesized compounds.

Research Findings from Analogous Tetralone Derivatives

QSAR studies on various tetralone derivatives have been instrumental in identifying key structural features that govern their efficacy as anticancer, anti-inflammatory, and antifungal agents, as well as tyrosinase inhibitors.

A study on a series of (E)-longifolene-derived tetralone oxime ethers as antifungal agents resulted in a robust 3D-QSAR model using the Comparative Molecular Field Analysis (CoMFA) method. scilit.com This model, which focused on the inhibitory activity against Gibberella zeae, yielded a high correlation coefficient (r² = 0.992) and a satisfactory predictive ability (q² = 0.523), indicating a strong relationship between the 3D steric and electrostatic fields of the molecules and their antifungal potency. scilit.com Such models can guide the synthesis of more effective antifungal agents by indicating favorable and unfavorable regions for substitution around the tetralone scaffold.

In the context of anti-inflammatory activity, a QSAR model was developed for 4-hydroxy-α-tetralone derivatives to predict their ability to inhibit tumor necrosis factor (TNF)-α. researchgate.net This model, which employed an artificial neural network (ANN), demonstrated a correlation coefficient (r²) of 0.6976 and was validated through the synthesis and in vitro testing of predicted active and inactive derivatives. researchgate.net The experimental results showed good agreement with the predicted values, confirming the utility of the QSAR model in identifying promising anti-inflammatory candidates. researchgate.net

Furthermore, QSAR analyses have been applied to tetralone-based chalcones to predict their potential as anticancer agents. derpharmachemica.com By correlating molecular descriptors with the predicted probability of apoptosis induction, researchers can prioritize the synthesis of compounds with a higher likelihood of possessing anticancer activity. For a series of benzimidazolyl-retrochalcones, a QSAR study revealed that electronic energy, lipophilicity (logP), chemical softness, and chemical hardness were important descriptors for predicting anticancer activity against the HCT-116 colon cancer cell line. scirp.org

Studies on benzylidene 6-methoxy-1-tetralone (B92454) derivatives as tyrosinase inhibitors have also benefited from QSAR approaches. dntb.gov.ua These investigations help in understanding how substituents on the tetralone and benzylidene rings influence the inhibitory activity against tyrosinase, an enzyme involved in melanin (B1238610) production. dntb.gov.ua

The table below summarizes key findings from QSAR studies on various tetralone derivatives, highlighting the diversity of biological targets and the utility of QSAR in drug discovery.

| Biological Activity | Tetralone Derivative Class | QSAR Model Type | Key Findings & Statistical Parameters |

| Antifungal | (E)-longifolene-derived tetralone oxime ethers | 3D-QSAR (CoMFA) | A strong correlation was found between the 3D steric and electrostatic fields and antifungal activity against Gibberella zeae (r² = 0.992, q² = 0.523). scilit.com |

| Anti-inflammatory | 4-hydroxy-α-tetralone derivatives | Artificial Neural Network (ANN) | The model successfully predicted the inhibition of TNF-α, with a correlation coefficient (r²) of 0.6976. researchgate.net |

| Anticancer | (2-(furanyl)vinyl)-1-tetralone chalcones | PASS online prediction | Chalcones were predicted to have anticancer activity, specifically as inducers of apoptosis. derpharmachemica.com |

| Tyrosinase Inhibition | Benzylidene 6-methoxy-1-tetralone derivatives | QSAR | Provided insights into the structural requirements for inhibiting tyrosinase. dntb.gov.ua |

| Anticancer | Benzimidazolyl-retrochalcones | 2D-QSAR | Electronic energy, lipophilicity, chemical softness, and hardness were identified as crucial for activity against HCT-116 colon cancer cells. scirp.org |

These examples underscore the power of QSAR as a predictive tool in medicinal chemistry. By applying similar methodologies to this compound, it would be possible to build predictive models for its various potential biological activities. Such models would be invaluable in guiding the rational design of novel and more potent analogues, thereby accelerating the drug discovery process. The development of a specific QSAR model for this compound and its derivatives would require the synthesis of a series of structurally related compounds and the evaluation of their biological activities to generate the necessary data for model building and validation.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Routes

The synthesis of 6-Methoxy-2-phenyl-tetralone and its parent compound, 6-methoxy-2-tetralone (B1345760), has presented challenges, often characterized by modest yields and the use of hazardous materials. medcraveonline.com Current methods for producing 6-methoxy-2-tetralone can result in low yields due to side reactions that occur during the cyclization step. Some approaches have involved the use of flammable and corrosive reagents like trimethylsilyl (B98337) cyanide and zinc iodide, complicating scalability and safety. medcraveonline.com The instability of intermediate products in some synthetic routes also necessitates strict temperature control to prevent degradation.

One established method for synthesizing this compound involves a Grignard reaction, where phenylmagnesium bromide is reacted with 6-methoxy-1-tetralone (B92454). While this is a primary route, industrial production yields have been reported in the range of 36% to 42%. Another approach involves the Friedel-Crafts acylation of ethylene (B1197577) with p-methoxyphenylacetyl chloride, followed by intramolecular alkylation. researchgate.nettandfonline.com